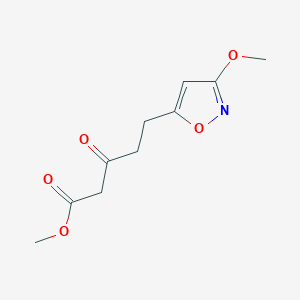
Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which include “Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride”, has been a topic of interest in drug discovery . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C6H9NO3.ClH/c1-10-6(9)4-2-3-7-5(4)8;/h4H,2-3H2,1H3,(H,7,8);1H .Physical And Chemical Properties Analysis
“Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 179.6 g/mol . The compound has a melting point range of 120 - 122 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride serves as a key chiral precursor in the asymmetric synthesis of heterocyclic compounds. Its lactam structure is crucial for creating analogs of natural compounds, which are significant in the development of new pharmacologically active substances .
Preparation of Biologically Active Substances
This compound is used in the preparation of biologically active substances with low toxicity. It’s particularly important in the synthesis of aryl-substituted pyroglutamate esters, which are promising candidates for new drugs .
Neuroprotective Activity
The lactam of glutamic acid, to which Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride is related, exhibits neuroprotective activity. This makes it valuable in research focused on neurodegenerative diseases and protective agents .
Enzymatic Studies
In enzymology, this compound is used to study the reversible enzymatic lactamization of glutamic acid. Understanding this process is essential for insights into metabolic pathways and enzyme functions .
Peptide and Hormone Research
Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride is relevant in the study of neuropeptides and hormones, where pyroglutamic acid derivatives play a role. It’s part of the regulatory peptides thyroliberin and gonadoliberin, which are significant in endocrinology research .
Asymmetric Synthesis of Natural Compound Analogs
The compound is instrumental in the asymmetric synthesis of a wide range of natural compound analogs. Examples include anatoxin A, (–)-bulgecinin, and a salinosporamide A precursor, which are important in medicinal chemistry .
Safety and Hazards
Future Directions
Pyrrolidine derivatives, including “Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride”, continue to be of interest in drug discovery due to their potential as novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
methyl 2-oxopyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c1-10-6(9)4-2-3-7-5(4)8;/h4H,2-3H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFIQZRZCIAUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)
![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)









